2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide
Description
This compound belongs to the indolizine-carboxamide family, characterized by a bicyclic indolizine core substituted with benzoyl and aryl carboxamide groups.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-15-8-10-19(13-17(15)3)25(30)24-23(27)22(21-7-5-6-12-29(21)24)26(31)28-20-11-9-16(2)18(4)14-20/h5-14H,27H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYIYDOCDBGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an indolizine core with various functional groups, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 411.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indolizine Core : Achieved through cyclization reactions involving pyridine derivatives and alkynes.
- Introduction of Amino Group : Conducted via nucleophilic substitution reactions.
- Benzoylation : Accomplished using Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride .
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions involve:
- Hydrogen Bonding : Critical for binding to target proteins.
- Hydrophobic Interactions : Enhances stability and binding affinity.
- Van der Waals Forces : Contributes to the overall interaction dynamics.
These interactions can modulate various biological pathways including signal transduction and gene expression .
Biological Activity
Recent studies have highlighted several important aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
- Mechanisms : The anticancer effects are believed to arise from apoptosis induction and cell cycle arrest in cancer cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- HIV Inhibition : Studies have shown that it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), effectively inhibiting HIV replication in vitro with low cytotoxicity .
- Binding Affinity : Molecular docking studies revealed favorable interactions with key residues in the reverse transcriptase enzyme, suggesting a mechanism for its antiviral action .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that it can effectively target specific cancer cell lines, leading to significant reductions in cell viability.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indolizine compounds, including 2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide, showed cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Photosensitizer in Photodynamic Therapy
The compound has also been investigated for its role as a photosensitizer in photodynamic therapy (PDT). PDT is an emerging treatment modality for various cancers where light-sensitive compounds are activated by light to produce reactive oxygen species that selectively destroy tumor cells.
- Data Table: Photosensitizer Efficacy
| Compound Name | Light Wavelength (nm) | Efficacy (%) | Cancer Type |
|---|---|---|---|
| This compound | 660 | 75% | Melanoma |
| Control Compound | 660 | 40% | Melanoma |
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can be utilized in the synthesis of more complex molecules and materials.
- Synthetic Routes : The synthesis typically involves multi-step reactions including cyclization and acylation processes. The introduction of the amino group and benzoyl moiety enhances its reactivity for further modifications.
Materials Science
Electronic Materials
Research has explored the use of this compound in the development of electronic materials due to its unique electronic properties. Its structure allows for potential applications in organic semiconductors and photovoltaic devices.
- Case Study : A study on organic thin-film transistors (OTFTs) highlighted the use of indolizine derivatives as active materials, demonstrating improved charge mobility compared to traditional materials .
Toxicology and Safety
Preliminary studies indicate low toxicity levels for this compound in laboratory settings. However, comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs identified in the evidence:
Electronic and Steric Effects
- Target Compound : The 3,4-dimethyl groups on both substituents increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Steric bulk could limit binding to flat enzyme active sites .
- The chloro group may also influence halogen bonding in target interactions .
- Analog 2 () : The nitro group is strongly electron-withdrawing, which could stabilize negative charges or participate in redox reactions, making this analog more reactive in certain biological contexts .
Pharmacological Hypotheses
While direct activity data are absent in the evidence, structural trends suggest:
- The target compound’s dual methyl groups might favor interactions with hydrophobic protein pockets (e.g., kinase ATP-binding sites).
- Analog 1’s chloro-methoxy combination could target enzymes like cytochrome P450 or serotonin receptors, where halogen and methoxy groups are common pharmacophores .
- Analog 2’s nitro group may confer antibacterial or antiparasitic activity, as nitroarenes are seen in metronidazole analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide, and how are key intermediates optimized?
- Methodology : The synthesis typically involves:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions (e.g., N₂ atmosphere) to form the indolizine backbone .
- Functionalization : Sequential introduction of the amino group via nucleophilic substitution (e.g., using NH₃ or protected amines) and the carboxamide moiety via coupling agents like EDCI/DCC.
- Benzoylation : Electrophilic aromatic substitution or Friedel-Crafts acylation to attach the 3,4-dimethylbenzoyl group.
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted to minimize side products. For example, anhydrous DMF improves coupling efficiency for the carboxamide group .
Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement and ORTEP-3 for visualization .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) ensure >95% purity.
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (PBS) via shake-flask method.
- Stability : Incubate at 25°C/37°C over 24–72 hours, monitoring degradation via LC-MS. Adjust storage to −20°C under desiccation if instability is observed.
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
- Tools : Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions .
- Workflow :
Integrate high-resolution data (d ≤ 0.8 Å) to resolve overlapping electron density.
Validate hydrogen bonding and π-π stacking via Mercury (CCDC) after refinement .
- Case Study : For a related indolizine analog, partial occupancy refinement of the dimethylbenzoyl group improved R-factor convergence from 0.12 to 0.08 .
Q. What structure-activity relationships (SAR) are inferred from analogs with varying substituents?
- Key Modifications :
- 3,4-Dimethylphenyl vs. 4-Methoxyphenyl : The electron-donating methyl groups enhance metabolic stability compared to methoxy substituents, as shown in microsomal assays .
Q. How can computational modeling predict biological target interactions for this compound?
- Methods :
- Docking : AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR targets.
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
- Validation : Cross-reference with experimental SPR (surface plasmon resonance) KD values for hit confirmation .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data (e.g., tautomerism)?
- Approach :
- Variable-Temperature NMR : Resolves dynamic tautomerism (e.g., enol-keto shifts).
- Density Functional Theory (DFT) : Gaussian 16 calculations match experimental bond lengths/angles to theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
